

5-Ethoxy-1H-indazole CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Ethoxy-1H-indazole**

Cat. No.: **B1603030**

[Get Quote](#)

An In-Depth Technical Guide to **5-Ethoxy-1H-indazole**

This guide provides a comprehensive technical overview of **5-Ethoxy-1H-indazole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's properties, synthesis, and applications. The document synthesizes field-proven insights with established scientific principles to serve as a practical resource.

Introduction: The Indazole Scaffold in Modern Science

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.^[1] These bicyclic heterocyclic compounds, consisting of a fused benzene and pyrazole ring, are largely synthetic in origin and exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.^[2] **5-Ethoxy-1H-indazole**, a specific derivative, serves as a crucial building block in the synthesis of complex therapeutic agents, leveraging its unique electronic and structural characteristics to interact effectively with biological targets.^[3] This guide will explore the core chemical identifiers, synthetic pathways, key applications, and safety protocols associated with this versatile compound.

PART 1: Core Chemical and Physical Profile

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development.

Chemical Identifiers

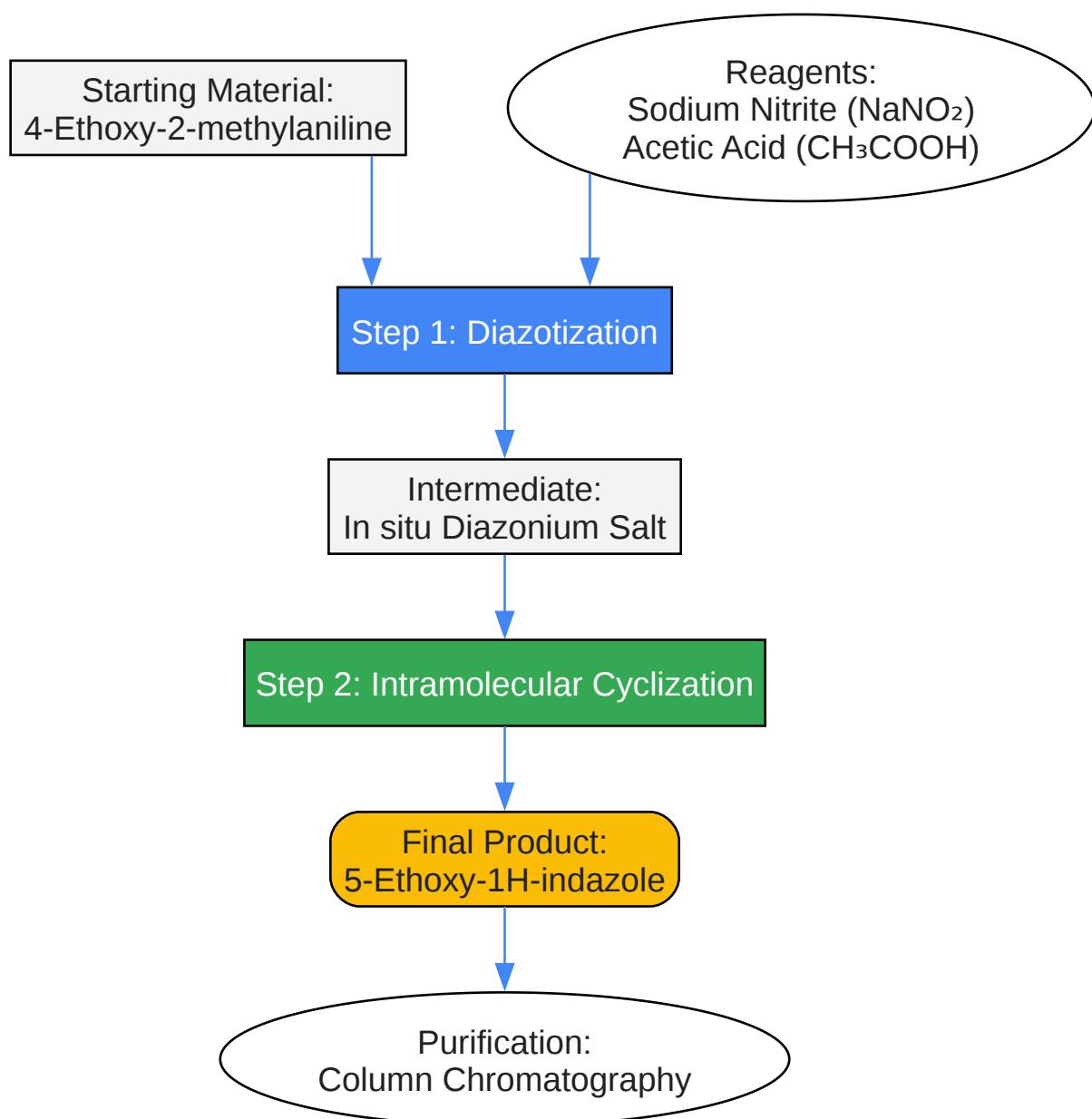
The following table summarizes the key identifiers for **5-Ethoxy-1H-indazole**, ensuring accurate documentation and material sourcing.

Identifier	Value	Source
CAS Number	518990-35-7	[3] [4]
Molecular Formula	C ₉ H ₁₀ N ₂ O	[3]
Molecular Weight	162.19 g/mol	[3]
PubChem CID	22055966	[3]
MDL Number	MFCD08059262	[3]

Physicochemical Properties

These properties are critical for determining appropriate handling, storage, and application conditions.

Property	Value	Source
Appearance	Brown solid	[3]
Purity	≥ 95% (HPLC)	[3]
Storage Conditions	Store at 0-8 °C, in a dry area	[3] [5]
Solubility	Information not widely available, but expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate.	


PART 2: Synthesis and Mechanistic Rationale

The synthesis of indazole derivatives is a well-established field in organic chemistry. While multiple routes exist, a common and reliable method involves the diazotization and subsequent cyclization of a substituted aniline precursor.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize **5-Ethoxy-1H-indazole** starts from 4-ethoxy-2-methylaniline. The choice of this precursor is causal: the positions of the ethoxy and methyl groups on the aniline ring directly dictate the final substitution pattern of the indazole product after cyclization.

The workflow can be visualized as follows:

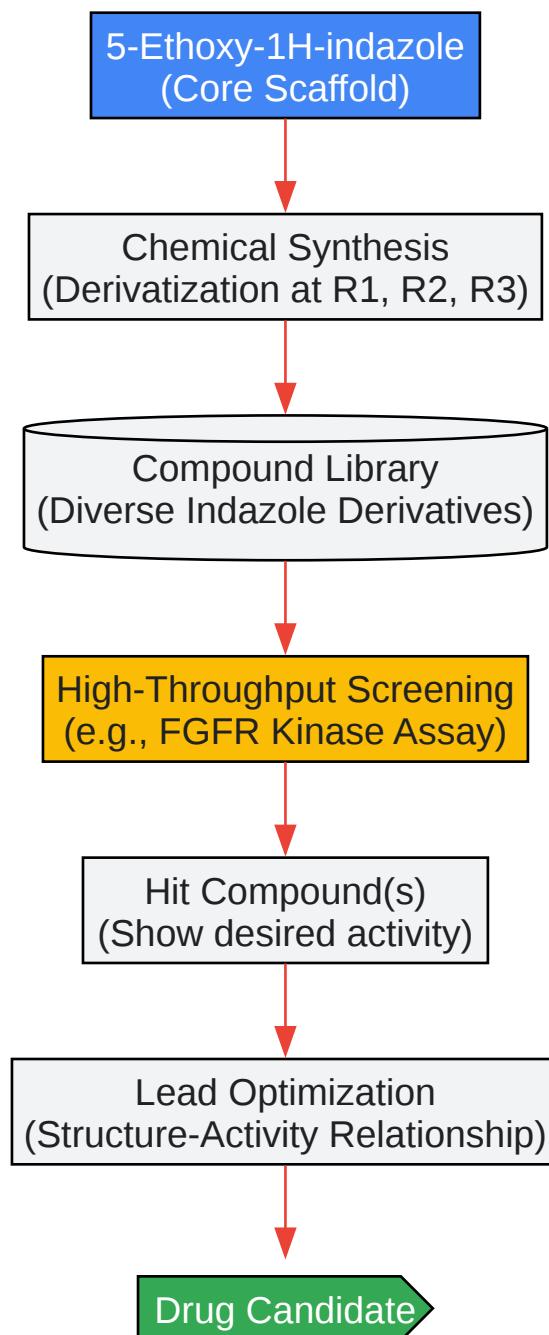
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-Ethoxy-1H-indazole**.

Detailed Experimental Protocol

This protocol is a representative methodology adapted from established procedures for analogous compounds, such as 5-Methoxy-1H-indazole.[6]

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxy-2-methylaniline in glacial acetic acid. The solution is cooled to 0-5 °C in an ice-water bath.
 - Causality: Acetic acid serves as both the solvent and the acidic medium required for the formation of nitrous acid. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
- Diazotization: A solution of sodium nitrite (NaNO_2) in water is added dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. The addition is controlled to manage the exothermic reaction.
 - Causality: Sodium nitrite reacts with the acid to form nitrous acid in situ, which then reacts with the primary amine group of the aniline to form the diazonium salt.
- Cyclization: After the addition is complete, the reaction mixture is stirred at the low temperature for a specified period, then allowed to warm to room temperature. The intramolecular cyclization occurs, forming the indazole ring.
 - Causality: The warming provides the activation energy needed for the diazonium group to react with the adjacent methyl group's activated C-H bond, leading to ring closure and formation of the thermodynamically stable 1H-indazole tautomer.[2]
- Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
- Final Purification: The crude product is purified using column chromatography on silica gel to yield pure **5-Ethoxy-1H-indazole**.[6]
 - Self-Validation: The purity of the final compound must be confirmed by HPLC and its identity verified through spectroscopic methods (NMR, MS) as described in Part 4.


PART 3: Applications in Research and Drug Discovery

5-Ethoxy-1H-indazole is primarily utilized as a versatile building block for constructing more complex, biologically active molecules.^[3] Its structure is amenable to functionalization at several positions, allowing for the systematic exploration of chemical space in drug discovery programs.

Scaffold for Kinase Inhibitors

A prominent application of the indazole core is in the development of kinase inhibitors for oncology.^[1] For instance, derivatives of 5-substituted-1H-indazoles have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key targets in various cancers.^{[2][7]}

The drug design process often follows a fragment-based or structure-guided approach, where the **5-Ethoxy-1H-indazole** core provides a stable anchor to orient other functional groups for optimal binding to the target enzyme's active site.

[Click to download full resolution via product page](#)

Caption: Role of **5-Ethoxy-1H-indazole** as a scaffold in a drug discovery workflow.

Broader Research Applications

Beyond oncology, this compound and its derivatives are explored in:

- Neuroscience: Investigating the effects of indazole derivatives on neurological pathways related to conditions like anxiety and depression.[\[3\]](#)
- Material Science: Incorporation into polymers to enhance properties such as thermal stability.[\[3\]](#)
- Biochemical Assays: Used to study enzyme activities and molecular interactions, providing insights into fundamental biochemical processes.[\[3\]](#)

PART 4: Spectroscopic Characterization (Predictive Analysis)

Confirming the structure of a synthesized compound is paramount. Based on the known structure of **5-Ethoxy-1H-indazole**, the following spectral data can be predicted.

Technique	Predicted Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Signals in the aromatic region (~6.8-7.5 ppm) corresponding to the three protons on the benzene ring.- Ethoxy Group: A quartet (~4.1 ppm) for the -OCH₂- protons and a triplet (~1.4 ppm) for the -CH₃ protons.- N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm), characteristic of an acidic proton.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Multiple signals in the aromatic region (~110-160 ppm).- Ethoxy Group: Two signals in the aliphatic region, one for the -OCH₂- carbon (~64 ppm) and one for the -CH₃ carbon (~15 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹.- C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.- C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.- C-O Stretch: A strong absorption around 1240 cm⁻¹ for the aryl ether linkage.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A prominent peak at m/z = 162, corresponding to the molecular weight of the compound.

PART 5: Safety, Handling, and Storage

Proper laboratory practice is essential when working with any chemical intermediate. The following guidelines are based on safety data sheets for structurally related indazole compounds.[\[5\]](#)[\[8\]](#)[\[9\]](#)

Hazard Identification and PPE

While specific toxicity data for **5-Ethoxy-1H-indazole** is not readily available, compounds of this class may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]

- Personal Protective Equipment (PPE):
 - Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use.[5]
 - Eye Protection: Use safety glasses with side-shields or goggles.[5]
 - Skin and Body Protection: A lab coat or complete suit protecting against chemicals is required.[5]
 - Respiratory Protection: In case of dust formation, use a particle respirator (e.g., P95 or P1 type).[5]

First Aid and Emergency Procedures

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5]
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[5]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
- If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

Handling and Storage

- Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed.[5] Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed in a dry, well-ventilated place. Store under recommended conditions (0-8 °C) to ensure stability.[3]

Conclusion

5-Ethoxy-1H-indazole stands out as a valuable and versatile heterocyclic intermediate. Its well-defined chemical properties, accessible synthetic routes, and proven utility as a scaffold for high-value molecules, particularly in kinase inhibitor development, underscore its importance in modern chemical and pharmaceutical research. Adherence to rigorous synthetic, analytical, and safety protocols is essential for harnessing its full potential in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-ETHOXY-1H-INDAZOLE | 518990-35-7 [amp.chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. nbinno.com [nbino.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [5-Ethoxy-1H-indazole CAS number and chemical identifiers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1603030#5-ethoxy-1h-indazole-cas-number-and-chemical-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com